

SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] This document provides a comprehensive technical guide on the selectivity profile of **SHR5428** against other Cyclin-Dependent Kinases (CDKs), based on currently available information. It is intended to inform researchers and drug development professionals on the preclinical characteristics of this compound. **SHR5428** has demonstrated potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits favorable pharmacokinetic properties in preclinical species.[1]

Data Presentation: SHR5428 Kinase Selectivity

While the primary publication detailing the full quantitative selectivity profile of **SHR5428** is not publicly accessible, available abstracts consistently report its high selectivity for CDK7 over other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known inhibitory activity and the qualitative selectivity profile of **SHR5428**.

Kinase Target	IC50 (nM)	Selectivity Description
CDK7	2.3	Highly Potent Inhibition
CDK1	Not Publicly Available	High Selectivity over CDK1[1]
CDK2	Not Publicly Available	High Selectivity over CDK2[1]
CDK4	Not Publicly Available	High Selectivity over CDK4[1]
CDK6	Not Publicly Available	High Selectivity over CDK6[1]
CDK9	Not Publicly Available	High Selectivity over CDK9[1]
CDK12	Not Publicly Available	High Selectivity over CDK12[1]

Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time of this writing. The description of high selectivity is based on statements from the primary research publication abstract.[1]

Experimental Protocols

The precise experimental protocols used to determine the selectivity profile of **SHR5428** have not been detailed in publicly available literature. However, a generalized methodology for in vitro kinase inhibition assays is presented below to provide a framework for understanding how such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

- Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB, CDK2/CycA, etc.)
- Kinase-specific peptide substrates
- Adenosine triphosphate (ATP), [γ -³³P]ATP
- Test compound (**SHR5428**) dissolved in Dimethyl Sulfoxide (DMSO)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

- ATP solution
- 96-well filter plates
- Scintillation counter and scintillant

2. Assay Procedure:

- A serial dilution of the test compound (**SHR5428**) is prepared in DMSO and then diluted in the kinase reaction buffer.
- The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.
- In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
- The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ - ^{33}P]ATP.
- The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
- The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ - ^{33}P]ATP.
- Scintillant is added to the wells, and the radioactivity, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

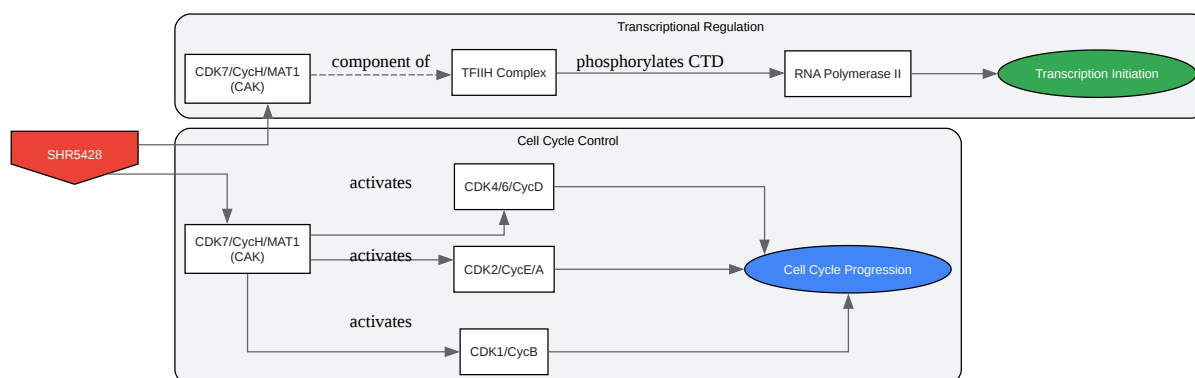
3. Data Analysis:

- The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- The IC₅₀ values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.

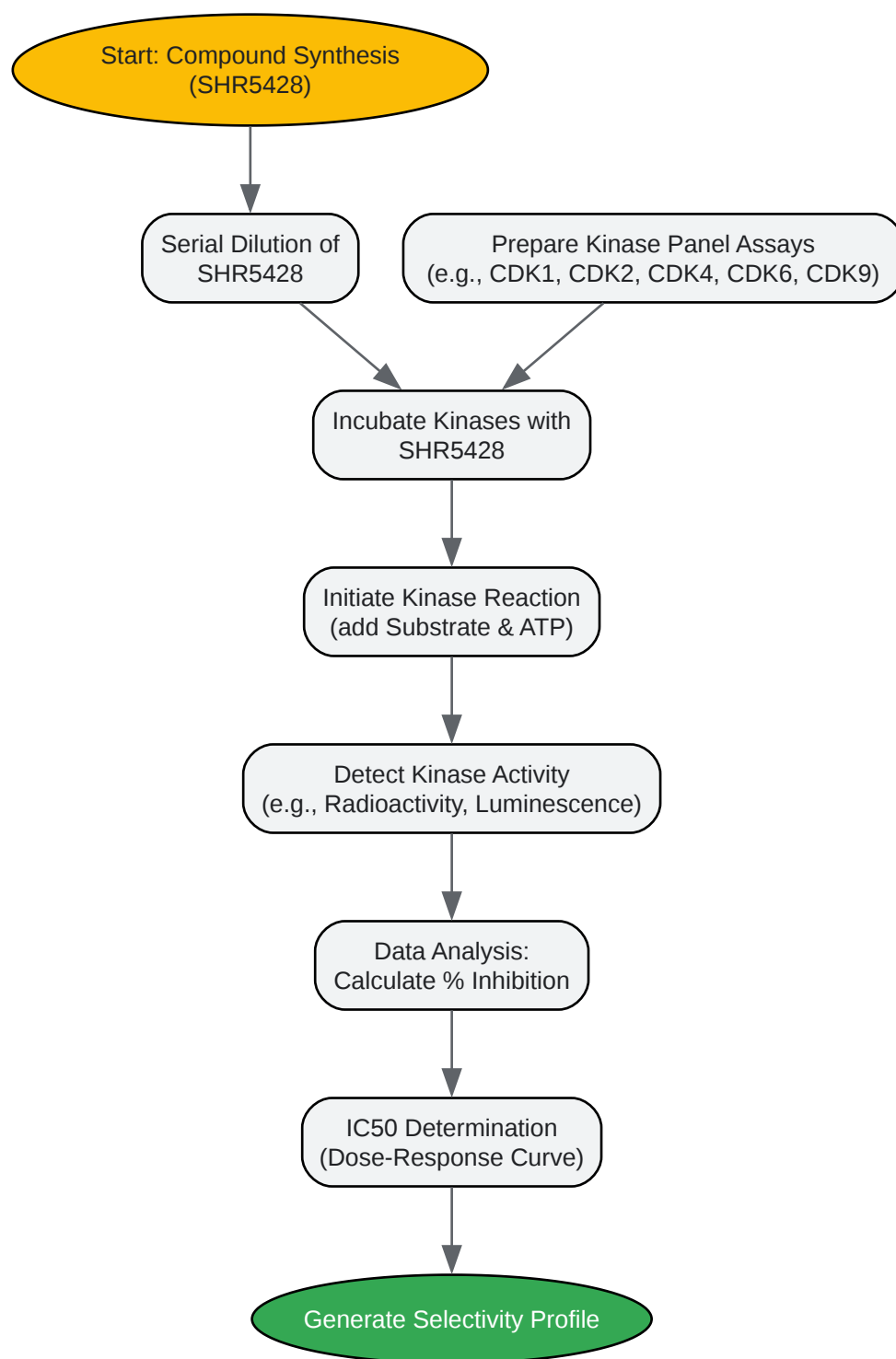


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Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by **SHR5428**.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.



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Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.

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References

- 1. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-selectivity-profile-against-other-cdks]

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